tert-Butyl 6-aminopicolinate
Description
General Overview of Picolinate (B1231196) Derivatives in Organic Chemistry
Picolinic acid, or pyridine-2-carboxylic acid, is an aromatic heterocyclic compound that serves as the parent structure for a broad class of derivatives known as picolinates. wikipedia.org These compounds are characterized by a pyridine (B92270) ring with a carboxyl group at the 2-position. wikipedia.org The picolinate scaffold is of immense interest in organic and medicinal chemistry due to its ability to act as a bidentate chelating agent, binding to metal ions through the pyridine nitrogen and the carboxylate oxygen. wikipedia.orgresearchgate.net
Picolinate derivatives are integral components in a wide array of applications. They are found in various biologically active molecules and are considered important pharmacophores. For instance, aminopicolinic acid derivatives have been synthesized for use as ligands for transition metals and are investigated for potential antimicrobial activities. umsl.edu Furthermore, substituted 6-aryl-4-aminopicolinates have been developed and are used commercially as potent herbicides. google.com The synthesis of picolinate derivatives often involves sophisticated chemical strategies, including palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings, to introduce aryl or amino substituents onto the pyridine ring. nih.govgoogle.comgoogle.com This versatility makes the picolinate framework a crucial building block for creating diverse and complex chemical entities.
Significance of the tert-Butyl Ester Moiety in Modern Synthesis
The tert-butyl ester is a critical functional group in contemporary organic synthesis, primarily employed as a protecting group for carboxylic acids. youtube.comthieme-connect.com Its widespread use stems from its notable stability across a broad spectrum of reaction conditions, including exposure to many nucleophiles, bases, and reducing agents. thieme-connect.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid. nbinno.com
A key advantage of the tert-butyl ester is the specific and mild conditions required for its removal. It is readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA), to regenerate the carboxylic acid. youtube.com This deprotection strategy is highly selective for the tert-butyl group over other ester types, such as methyl or ethyl esters, which require harsher conditions for cleavage. youtube.com The formation of tert-butyl esters, or tert-butylation, can be achieved through several methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900), or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com Modern techniques, such as the use of flow microreactors, have been developed to make this process more efficient and sustainable. rsc.org Beyond protection, the introduction of a tert-butyl group can also enhance a molecule's solubility and stability, which is particularly beneficial in pharmaceutical development. nbinno.com
Research Trajectory of tert-Butyl 6-aminopicolinate
The research trajectory of this compound is primarily that of a specialized chemical building block, valued for its utility in constructing more elaborate molecules. It is not typically studied for its own final application, but rather as a strategic intermediate in multi-step synthetic sequences.
The compound's structure contains two key functional groups: a primary aromatic amine at the 6-position and a tert-butyl protected carboxylic acid at the 2-position. This arrangement makes it a versatile synthon. The amino group can undergo a variety of chemical transformations, such as acylation, alkylation, or participation in cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. Simultaneously, the tert-butyl ester group protects the carboxylic acid from unwanted reactions and can be selectively removed at a later synthetic stage to reveal the carboxylic acid for further functionalization, such as amide bond formation.
While specific, detailed synthetic procedures and direct applications in peer-reviewed literature are not extensively documented for this compound itself, its value can be inferred from the synthesis of analogous compounds. For example, related aminopicolinate esters serve as key intermediates in the synthesis of pharmaceutical agents and agrochemicals. google.comchemicalbook.com The synthesis of similar structures, such as tert-butyl 5-aminopicolinate (B8380244) derivatives, has been achieved through methods like the Buchwald-Hartwig amination of a corresponding bromopicolinate ester. nih.gov This suggests a plausible synthetic route to this compound would involve the amination of tert-butyl 6-chloropicolinate or tert-butyl 6-bromopicolinate.
The compound is commercially available from various chemical suppliers, which underscores its role as a readily accessible starting material for research and development. sigmaaldrich.com Its utility lies in providing a stable, pre-functionalized picolinate core that chemists can incorporate into larger, more complex target molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1499890-31-1 | sigmaaldrich.comambeed.com |
| Molecular Formula | C₁₀H₁₄N₂O₂ | sigmaaldrich.comambeed.com |
| Molecular Weight | 194.23 g/mol | sigmaaldrich.comambeed.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.comambeed.com |
| InChI Key | DGWJAKGLKLCRFA-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-aminopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWJAKGLKLCRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 6 Aminopicolinate and Analogues
Direct Synthesis Strategies for tert-Butyl 6-aminopicolinate
Direct synthesis of the target compound can be achieved through two main pathways: esterification of the pre-formed 6-aminopicolinic acid or amination of a suitable picolinate (B1231196) precursor.
Esterification Approaches to the tert-Butyl Ester
The formation of the tert-butyl ester from a carboxylic acid can be challenging due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol (B103910) to form carbocations and subsequently isobutene under acidic conditions. organic-chemistry.org However, several methods have been developed to overcome these challenges.
One common method for preparing tert-butyl esters is the Steglich esterification . This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org This mild approach is suitable for substrates that are sensitive to acidic conditions. organic-chemistry.org
Another strategy involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). google.com This method is often used for the synthesis of amino acid tert-butyl esters. google.com More recently, bis(trifluoromethanesulfonyl)imide has been shown to effectively catalyze the tert-butylation of various carboxylic acids, including free amino acids, in tert-butyl acetate (B1210297). organic-chemistry.org
Additionally, tert-butyl esters can be prepared by warming a carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) and a catalytic amount of acid. researchgate.net Benzotriazole esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also serve as efficient intermediates for esterification with tert-butyl alcohol. researchgate.net
Table 1: Esterification Methods for tert-Butyl Esters
| Method | Reagents | Key Features |
|---|---|---|
| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |
| Isobutylene Method | Isobutylene, Acid Catalyst (e.g., H₂SO₄, PTSA) | Commonly used for amino acid esters. google.com |
| Tf₂NH Catalysis | Bis(trifluoromethanesulfonyl)imide, tert-Butyl Acetate | Fast and high-yielding for various carboxylic acids. organic-chemistry.org |
| tert-Butyl Acetoacetate | tert-Butyl Acetoacetate, Acid Catalyst | Gentle warming required. researchgate.net |
| Benzotriazole Esters | HOBt, EDC, tert-Butyl Alcohol | In situ formation of reactive intermediate. researchgate.net |
Amination Reactions on Picolinate Precursors
An alternative to esterifying 6-aminopicolinic acid is to introduce the amino group onto a pre-existing tert-butyl picolinate scaffold. A common precursor for this strategy is a halogenated picolinate, such as tert-butyl 6-bromopicolinate. The amination can be achieved through various methods, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The Buchwald-Hartwig amination of tert-butyl 5-bromopicolinate with 2-chloroaniline (B154045) has been successfully demonstrated on a large scale. nih.gov
Preparation of Key Picolinate Intermediates
The synthesis of this compound often relies on the availability of key picolinate intermediates, which can be functionalized as needed.
Synthesis of Halogenated Picolinates (e.g., Bromopicolinates)
Halogenated picolinates are versatile intermediates. For instance, tert-butyl 6-bromopicolinate can be synthesized from 6-bromopicolinic acid. metu.edu.tr The synthesis of 6-bromopicolinic acid itself can be achieved from 2-bromo-6-methylpyridine (B113505) through oxidation and esterification reactions. metu.edu.tr The resulting tert-butyl 6-bromopicolinate serves as a crucial precursor for introducing the amino group via amination reactions. metu.edu.trcalpaclab.comaccelachem.commoldb.com
Routes to Substituted Aminopicolinates (e.g., Methyl 6-aminopicolinate, Ethyl 6-aminopicolinate)
Analogues of this compound, such as the methyl and ethyl esters, are also important synthetic targets and intermediates. chemimpex.coma2bchem.comnih.gov Methyl 6-aminopicolinate can be prepared from 6-aminonicotinic acid by refluxing with aqueous hydrogen chloride in methanol. georganics.sk Ethyl 6-aminopicolinate can be synthesized by the esterification of 6-aminopyridine with ethyl 2-chloroacetate in the presence of sodium carbonate. These simpler esters can sometimes be easier to synthesize and can be used in further reactions or as starting points for transesterification to the desired tert-butyl ester.
Protective Group Strategies in Picolinate Chemistry
In the synthesis of complex molecules containing the picolinate core, the use of protecting groups is often essential to prevent unwanted side reactions. google.com The picolinoyl (Pico) group itself can be used as a protecting group for alcohols, which can be selectively cleaved under mild conditions. researchgate.netnih.gov
When manipulating the picolinate structure, particularly in the presence of the amino group, it is often necessary to protect the amine functionality. Common amine protecting groups include tert-butoxycarbonyl (Boc), which is stable under many reaction conditions but can be removed with acid. The carboxyl group of the picolinic acid may also require protection, often as a simpler ester like a methyl or ethyl ester, while other parts of the molecule are being modified. google.com The choice of protecting group strategy is crucial for the successful synthesis of complex picolinate derivatives. cam.ac.uk
Application of tert-Butyl Esters as Carboxylic Acid Protecting Groups
The tert-butyl ester is a critical protecting group for carboxylic acids in multi-step organic synthesis. thieme.de Its widespread use is due to its stability across a range of nucleophilic and reductive conditions, combined with its convenient removal under acidic conditions. nii.ac.jpthieme-connect.com In the context of synthesizing this compound, the starting material would be 6-aminopicolinic acid, which requires esterification.
Traditional methods for forming tert-butyl esters often involve harsh conditions, such as using concentrated sulfuric acid with isobutene gas or stoichiometric amounts of hazardous reagents like perchloric acid. nii.ac.jpscientificupdate.com A significant advancement is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst for tert-butylation. thieme.de
Research led by Namba and colleagues demonstrated a simple and highly efficient method where Tf₂NH catalyzes the tert-butylation of various carboxylic acids, including amino acids, using tert-butyl acetate as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.org This method is particularly advantageous for amino acids, which often have poor solubility in organic solvents. thieme-connect.comscientificupdate.com The Tf₂NH forms a salt with the amino acid, increasing its solubility and facilitating a rapid reaction. thieme-connect.com For carboxylic acids without an amino group, only catalytic amounts of Tf₂NH are needed to achieve high yields of the corresponding tert-butyl esters. nii.ac.jporganic-chemistry.orgorganic-chemistry.org This catalytic approach is significantly faster and higher-yielding compared to conventional methods and avoids the use of potentially hazardous reagents. scientificupdate.comorganic-chemistry.org
Table 1: Tf₂NH-Catalyzed tert-Butylation of Various Carboxylic Acids
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-4-aminobutyric acid | 110 | 2.5 | 86 | scientificupdate.com |
| D-Valine | 110 | 2.5 | 81 | nii.ac.jp |
| L-Phenylalanine | 110 | 2.5 | 86 | nii.ac.jp |
| 4-Oxopentanoic acid | 5 | 1 | 79 | nii.ac.jp |
| 4-Bromobenzoic acid | 10 | 24 | 66 | nii.ac.jp |
The removal of the tert-butyl group is as crucial as its installation. The choice of deprotection method often depends on the sensitivity of other functional groups within the molecule.
Acid-Mediated Deprotection: The most common method for cleaving tert-butyl esters is through the use of strong acids. wikipedia.org Reagents like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol, are frequently employed. wikipedia.org The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation. jk-sci.com Milder, more selective conditions have also been developed. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for deprotecting tert-butyl esters while tolerating other acid-sensitive groups. organic-chemistry.org Furthermore, Lewis acids such as ytterbium triflate can selectively catalyze the deprotection of tert-butyl esters in the presence of other ester types like benzyl (B1604629) or methyl esters.
Radical Cation-Mediated Deprotection: A more recent and milder alternative to acid-mediated deprotection involves the use of a triarylammonium radical cation. A notable example is the use of tris(4-bromophenyl)amminium radical cation, commonly known as "magic blue" (MB•+), in combination with a silane (B1218182) scavenger like triethylsilane. nih.govnih.gov This system catalytically facilitates the cleavage of the C–O bond in tert-butyl esters, carbonates, and ethers under neutral and mild conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds without the need for high temperatures or strong acids, making it suitable for complex and sensitive substrates. nih.govacs.org The byproducts are gaseous isobutene and a silyl (B83357) ester, which is hydrolyzed to the carboxylic acid during aqueous workup. acs.org
Table 2: Comparison of Deprotection Methods for tert-Butyl Esters
| Method | Typical Reagents | Conditions | Notes | Reference |
| Strong Brønsted Acid | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in MeOH | Anhydrous, Room Temp | Highly effective but can cleave other acid-labile groups. | wikipedia.orgwikipedia.org |
| Mild Brønsted Acid | Aqueous Phosphoric Acid | Room Temp to Mild Heat | Environmentally benign and selective over groups like Cbz and TBDMS ethers. | organic-chemistry.org |
| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) in Nitromethane | 45-50°C | Selective for tert-butyl esters in the presence of methyl, benzyl, and allyl esters. | |
| Radical Cation | Tris(4-bromophenyl)amminium (MB•+) / Triethylsilane | CH₂Cl₂, Room Temp | Very mild, neutral conditions; tolerates a wide range of functional groups. | nih.govorganic-chemistry.orgacs.org |
Introduction of tert-Butyl Ester via Catalytic Methods (e.g., using bis(trifluoromethanesulfonyl)imide)
tert-Butoxycarbonyl (Boc) Protection of Amine Functionality
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in organic synthesis. jk-sci.comfishersci.co.uk It renders the amine non-basic and non-nucleophilic, allowing other chemical transformations to occur elsewhere in the molecule. wikipedia.org The Boc group is stable to most bases and nucleophiles but is easily removed with moderate to strong acids, making it orthogonal to base-labile protecting groups like Fmoc. wikipedia.orgorganic-chemistry.org
For the synthesis of a Boc-protected aminopicolinate, the amino group of the pyridine (B92270) ring must be derivatized. The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). wikipedia.org The protection of an aminopyridine, such as 4-aminopyridine, can be readily achieved by reacting it with di-tert-butyl dicarbonate in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). jk-sci.comnih.gov The reaction is typically performed in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (DMAP), to neutralize the acid generated during the reaction. wikipedia.orgfishersci.co.uk The procedure is generally high-yielding and proceeds under mild conditions, making it a robust method for protecting the exocyclic amine on a pyridine ring. fishersci.co.uknih.gov
Advanced Catalytic Approaches in Picolinate Synthesis
Modern synthetic chemistry often employs transition-metal catalysis to construct complex molecular architectures efficiently. The synthesis of substituted picolinates, including analogues of this compound, benefits greatly from these advanced methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the synthesis of 6-aryl-4-aminopicolinates, a key step is the coupling of a halogenated picolinate core with an arylboronic acid or ester. google.comgoogle.com For example, a 6-bromo or 6-chloro-4-aminopicolinate can be coupled with a substituted arylboronic acid in the presence of a palladium catalyst and a suitable ligand. google.comacs.org
The catalyst system typically consists of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine (B1218219) ligand, like 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl. acs.org These reactions provide an efficient route to complex picolinate derivatives that are valuable in fields like medicinal chemistry and materials science. acs.orgnih.gov The development of these catalytic methods allows for the modular synthesis of a wide array of picolinate analogues under mild conditions. nih.govgoogle.com
Table 3: Palladium-Catalyzed Synthesis of Picolinate Derivatives
| Picolinate Substrate | Coupling Partner | Catalyst System (Pd Source + Ligand) | Yield (%) | Reference |
| 3-Methoxypicolinic acid | 1-Bromo-4-nitrobenzene | Cu₂O / Pd(COD)Cl₂ + DavePhos | 85 | acs.org |
| tert-Butyl 5-bromopicolinate | 2-Chloroaniline | Not specified (Buchwald-Hartwig Amination) | 94 | nih.gov |
| Methyl 4-amino-3-chloro-6-chloropicolinate | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Not specified (Suzuki Coupling) | High | google.com |
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination in Picolinate Derivatization
The Buchwald-Hartwig amination stands as a cornerstone reaction in modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl amines from aryl halides, a transformation that is often challenging using traditional methods due to limited substrate scope and harsh reaction conditions. wikipedia.orgnumberanalytics.com The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine product and regenerate the catalyst. numberanalytics.comacsgcipr.org
In the context of picolinate derivatization, the Buchwald-Hartwig amination provides a powerful route to aminopicolinate structures. Research into the synthesis of biologically active carbolines has demonstrated a two-step protocol beginning with a regioselective Buchwald-Hartwig amination. nih.gov For example, the coupling of tert-butyl 5-bromopicolinate with 2-chloroaniline is achieved using a palladium acetate [Pd(OAc)₂] catalyst in combination with a specialized phosphine ligand, X-Phos, and cesium carbonate (Cs₂CO₃) as the base. nih.gov This specific combination facilitates the formation of tert-butyl 5-[(2-chlorophenyl)amino]picolinate in high yield. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphine ligands being instrumental in promoting the catalytic cycle and accommodating a wide range of substrates, including challenging aryl chlorides. acsgcipr.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields, particularly for primary amines. wikipedia.org
The table below summarizes typical conditions for the Buchwald-Hartwig amination in the synthesis of picolinate analogues.
Table 1: Buchwald-Hartwig Amination Conditions for Picolinate Analogues
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl 5-bromopicolinate | 2-Chloroaniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 85% | nih.gov |
| 3-Bromo-6-propoxypyridine | 2-Chloroaniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 87% | nih.gov |
Intramolecular Heck-Type Cyclizations
Following the initial C-N bond formation, intramolecular Heck-type cyclizations are frequently employed to construct complex heterocyclic systems from picolinate derivatives. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, is a powerful tool for C-C bond formation. chim.itorganic-chemistry.org In an intramolecular context, it facilitates the synthesis of various carbocyclic and heterocyclic rings. chim.it
In the synthesis of aza-β-carboline analogues, a diarylamine intermediate, such as tert-butyl 5-[(2-chlorophenyl)amino]picolinate, undergoes an intramolecular Heck-type cyclization. nih.govrsc.org This key step is catalyzed by a palladium(II) source like Pd(OAc)₂ in conjunction with a bulky, air-stable monodentate phosphine ligand such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) [(t-Bu)₃P·HBF₄]. nih.govrsc.org The reaction proceeds via the formation of an arylpalladium intermediate, which then undergoes migratory insertion with the tethered alkene, followed by β-hydride elimination to form the cyclized product. mdpi.comresearchgate.net This strategy has proven effective for creating five- and six-membered rings and can be used to generate sterically congested tertiary and quaternary carbon centers. chim.itnih.gov The regioselectivity of the cyclization can be controlled, for instance, by the position of the halogen on the pyridine or benzene (B151609) ring, allowing for the specific synthesis of desired isomers. rsc.org
The conditions for this cyclization step are detailed in the following table.
Table 2: Intramolecular Heck-Type Cyclization Conditions for Picolinate-Derived Substrates
| Substrate | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | K₂CO₃ | DMA | 91% | nih.gov |
Photocatalytic Methods in Aminopyridine Chemistry
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a variety of chemical transformations under mild conditions. acs.orgacs.org In aminopyridine chemistry, photocatalytic methods often revolve around the generation of reactive radical intermediates. nih.gov One prominent strategy involves the use of N-aminopyridinium salts, which can be activated via a single electron transfer (SET) from an excited photocatalyst. nih.gov This process leads to the cleavage of the N-N bond, generating a nitrogen-centered amidyl radical that can participate in subsequent bond-forming reactions. nih.gov
The catalytic cycle typically begins with the absorption of visible light by a photocatalyst (PC), which promotes it to an excited state (PC*). This excited state can then transfer an electron to the N-aminopyridinium salt, resulting in its fragmentation. The generated amidyl radical can then, for example, abstract a hydrogen atom from another substrate to generate a carbon-centered radical, which can be trapped to form the final product. nih.gov A wide range of photocatalysts, including iridium complexes and organic dyes like Eosin Y and acridinium (B8443388) salts, have been employed for these transformations. acs.orgnih.govbeilstein-journals.org These methods have been applied to achieve reactions such as C-H functionalization, acylation, and various annulations to build complex heterocyclic structures. nih.gov For instance, the site-selective acylation of pyridines has been accomplished by combining N-aminopyridinium salts with aldehydes under iridium photoredox catalysis. nih.gov
The table below highlights some photocatalytic systems used in reactions relevant to aminopyridine chemistry.
Table 3: Examples of Photocatalytic Systems in Aminopyridine Chemistry
| Photocatalyst | Reaction Type | Substrates | Key Intermediate | Reference |
|---|---|---|---|---|
| Ir(ppy)₂(dtbbpy)⁺ | C4 Acylation of Pyridine | N-aminopyridinium salt, Aldehyde | Acyl radical | nih.gov |
| Eosin Y | [4+2] Annulation | N-aminopyridinium salt, Alkyne | N-centered radical | nih.gov |
Metal-Catalyzed Oxidations and Amidations (General relevance of tert-butyl hydroperoxide in such reactions)
Metal-catalyzed reactions are fundamental to organic synthesis, and the use of tert-butyl hydroperoxide (TBHP) as an oxidant is widespread due to its efficacy and selectivity. atamanchemicals.comorganic-chemistry.org TBHP is a versatile oxidizing agent used in numerous transformations, including the epoxidation of alkenes, oxidation of sulfides, and the dehydrogenation of alcohols. atamanchemicals.comacs.org Its bulky tert-butyl group often leads to more controlled reactivity compared to other peroxides. atamanchemicals.com
In the realm of C-N bond formation, metal-catalyzed oxidative amidation has gained significant interest. These reactions often utilize TBHP as a terminal oxidant to facilitate the coupling of amines with various partners, such as aldehydes or other amines. acsgcipr.orgorganic-chemistry.org For example, copper and iron complexes have been shown to effectively catalyze the oxidative amidation of tertiary amines with anhydrides or aldehydes in the presence of TBHP. core.ac.ukbohrium.com In these processes, the metal catalyst activates the substrates, and TBHP serves to regenerate the active catalyst and drive the reaction forward, often through radical pathways. sciforum.net The combination of an inexpensive copper catalyst with TBHP enables the efficient oxidative amidation of aldehydes with amines, highlighting a practical and economically viable method. organic-chemistry.orgorganic-chemistry.org This approach avoids the need for stoichiometric, often harsh, activating agents. acsgcipr.org
The following table provides examples of metal-catalyzed reactions where tert-butyl hydroperoxide is a key component.
Table 4: Metal-Catalyzed Reactions Employing tert-Butyl Hydroperoxide (TBHP)
| Metal Catalyst | Reaction Type | Substrates | Role of TBHP | Reference |
|---|---|---|---|---|
| Copper(I) iodide / NHC | Oxidative Amidation | Aldehydes, Amines | Oxidant | organic-chemistry.orgorganic-chemistry.org |
| FeCl₂ | Oxidative Amidation | Tertiary amines, Aldehydes | Oxidant | core.ac.uk |
| Copper Nanoparticles on Zeolite Y | Oxidative Amidation | Tertiary amines, Anhydrides | Oxidant | core.ac.uk |
| Zirconium(IV) tert-butoxide | Alcohol Oxidation | Secondary Alcohols | Oxidant | acs.org |
Process Improvements and Green Chemistry Principles in Synthetic Development
The principles of green chemistry provide a framework for developing more sustainable and efficient chemical syntheses. nih.govpandawainstitute.com These principles emphasize waste prevention, high atom economy, the use of catalysis, safer solvents, and energy efficiency. acs.orgsemanticscholar.org In the synthesis of complex molecules like this compound and its analogues, these principles guide process improvements.
A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can be recycled, minimizing waste. acs.org The synthetic methods described previously, such as the Buchwald-Hartwig amination and Heck cyclizations, are inherently greener than classical stoichiometric methods because they rely on palladium catalysis. Further improvements focus on increasing catalyst turnover numbers and developing catalysts that operate under milder conditions.
The development of photocatalytic methods aligns well with green chemistry principles. acs.org These reactions often proceed at ambient temperature, reducing the energy demands of the synthesis, and utilize light as a renewable energy source. acs.org
Another key area for improvement is the choice of solvent. Many organic reactions are performed in volatile and often toxic solvents like dichloromethane (DCM) or dimethylformamide (DMF). Green chemistry encourages the use of safer alternatives. rsc.org For example, research has shown that solvents like propylene (B89431) carbonate can be viable green replacements for conventional solvents in peptide synthesis, a field that also relies heavily on amide bond formation. rsc.org Applying this principle to picolinate synthesis could involve exploring aqueous reaction media or other environmentally benign solvents.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium acetate |
| X-Phos |
| Cesium carbonate |
| tert-Butyl 5-bromopicolinate |
| 2-Chloroaniline |
| tert-Butyl 5-[(2-chlorophenyl)amino]picolinate |
| BINAP (Diphenylphosphinobinaphthyl) |
| DPPF (Diphenylphosphinoferrocene) |
| 3-Bromo-6-propoxypyridine |
| 5-Bromo-2-isopropoxypyridine |
| Tri-tert-butylphosphine tetrafluoroborate |
| N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine |
| DMA (Dimethylacetamide) |
| Ir(ppy)₂(dtbbpy)⁺ |
| Eosin Y |
| Mes-Acr-Ph⁺ (9-Mesityl-10-phenylacridinium) |
| tert-Butyl hydroperoxide (TBHP) |
| Copper(I) iodide |
| Iron(II) chloride |
| Zirconium(IV) tert-butoxide |
| Propylene carbonate |
| Dichloromethane (DCM) |
Chemical Transformations and Derivatization of Tert Butyl 6 Aminopicolinate
Reactivity of the Aminopyridine Moiety
The aminopyridine core of the molecule is characterized by the nucleophilic amino group and the aromatic pyridine (B92270) ring, which can undergo various functionalization reactions.
Functionalization of the Amine Group (e.g., Acylation, Alkylation)
The primary amine at the 6-position is a potent nucleophile, readily participating in standard amine reactions such as acylation and alkylation.
Acylation: The amino group can be easily acylated using acylating agents like acyl chlorides or anhydrides. This reaction is fundamental for introducing a variety of substituents. For instance, treatment with acetyl chloride can produce the corresponding N-acetyl derivative. vulcanchem.com This transformation is often used to modify the electronic properties of the molecule or to introduce further points of functionality. vulcanchem.com
Alkylation: Alkylation of the amino group can be achieved with alkyl halides. For example, reaction with 2-(4-bromobutyl)isoindoline-1,3-dione in the presence of a base like potassium carbonate results in the N-alkylation of the aminopicolinate. nih.gov It is important to note that direct alkylation with sterically hindered halides, such as tert-butyl halides, is generally unsuccessful due to the preference for elimination reactions (E2) over nucleophilic substitution (SN2), which leads to the formation of isobutene. sciencemadness.org
Table 1: Representative Amine Functionalization Reactions
| Reactant | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| tert-Butyl 6-aminopicolinate | Acyl Halide (e.g., Acetyl chloride) | N-Acyl derivative | vulcanchem.com |
| This compound | Alkyl Halide (e.g., 2-(4-bromobutyl)isoindoline-1,3-dione), K₂CO₃ | N-Alkyl derivative | nih.gov |
Modifications of the Pyridine Ring System
The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The presence of the activating amino group at the 6-position can, however, direct substitution to specific positions.
Reactions such as halogenation or nitration can occur under specific, often vigorous, conditions. uoanbar.edu.iq More sophisticated modifications often involve metal-catalyzed cross-coupling reactions. For example, related aminopicolinate structures can undergo Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups onto the pyridine ring, although this often requires prior functionalization (e.g., halogenation) of the ring. google.comgoogle.com Iridium-catalyzed C-H borylation is another advanced method for functionalizing the pyridine ring, which can then be used in subsequent cross-coupling reactions. vulcanchem.com
Ester Group Transformations
The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, but it can be readily transformed into other functionalities under specific conditions.
Conversion to Carboxylic Acids and Salts
The most common transformation of the tert-butyl ester is its deprotection (hydrolysis) to the corresponding carboxylic acid, 6-aminopicolinic acid. smolecule.com This is typically achieved under acidic conditions. acsgcipr.org The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which then forms isobutylene (B52900). acsgcipr.org
A wide range of acids can be employed, including trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid. acsgcipr.orggoogle.com For instance, treating the ester with a mixture of THF and trifluoroacetic acid followed by heating leads to the formation of 6-aminopicolinic acid. google.com Lewis acids, such as ytterbium triflate or zinc bromide, can also catalyze this deprotection selectively under mild conditions. researchgate.net
Table 2: Conditions for Deprotection of tert-Butyl Esters
| Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) / THF | Reflux | 6-Aminopicolinic acid | google.com |
| Ytterbium triflate (catalytic) | Nitromethane, 45-50°C | Carboxylic Acid | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) (DCM) | Carboxylic Acid | researchgate.net |
| Aqueous Phosphoric Acid | Mild conditions | Carboxylic Acid | organic-chemistry.orgorganic-chemistry.org |
Formation of Acid Chlorides and Amides from tert-Butyl Esters
While direct conversion of the tert-butyl ester to an acid chloride is not a standard procedure, it can be achieved in situ. A method using phosphorus trichloride (B1173362) (PCl₃) has been developed for the one-pot conversion of tert-butyl esters into other esters and amides, which proceeds through the in-situ formation of an acid chloride intermediate. researchgate.net
More commonly, the tert-butyl ester is first deprotected to the carboxylic acid as described in section 3.2.1. The resulting 6-aminopicolinic acid can then be converted to its acid chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, this activated acid chloride can react with various amines to form a wide array of amides. Alternatively, the carboxylic acid can be directly coupled with amines using peptide coupling reagents (e.g., EDCI, HBTU) to form amides. nih.gov
Transesterification Reactions
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For tert-butyl esters, this reaction can be challenging but is achievable under specific catalytic conditions. The reaction typically involves heating the tert-butyl ester with another alcohol in the presence of a catalyst. googleapis.com For example, N-heterocyclic olefins (NHOs) have been shown to be effective catalysts for the transesterification of methyl esters, and similar principles can apply to tert-butyl esters under appropriate conditions. amazonaws.com Another method involves using PCl₃, which mediates the conversion of tert-butyl esters into other esters by reacting with a different alcohol in a one-pot process. researchgate.net
Synthetic Utility of the tert-Butyl Group as a Structural Element
The tert-butyl group, a four-carbon alkyl substituent with the formula -C(CH₃)₃, is a prevalent motif in organic chemistry. wikipedia.org Its distinct, bulky structure provides significant steric hindrance, which can be strategically employed to influence reaction outcomes and stabilize molecular structures. wikipedia.orgrsc.org This section explores the synthetic utility of the tert-butyl group as a structural element, specifically within the context of this compound.
The substantial size of the tert-butyl group plays a critical role in directing the course of chemical reactions. This steric hindrance can make the carbonyl carbon less susceptible to nucleophilic attack. fiveable.me In the context of this compound, the bulky ester group can influence the reactivity of both the pyridine ring and the amino group.
For instance, the introduction of bulky substituents can lead to a complete loss of potency in certain biological contexts, suggesting a steric clash with target enzymes or receptors. acs.org In structure-activity relationship studies, even small alkyl groups introduced at certain positions can render a molecule inactive due to steric repulsion. nih.gov The placement of a tert-butyl group can therefore be a deliberate strategy to block certain reaction pathways or to favor the formation of specific isomers by influencing the transition state geometry. wikipedia.orgfiveable.me This is a well-documented phenomenon known as the tert-butyl effect, an example of kinetic stabilization through steric hindrance. wikipedia.org
The steric congestion provided by the tert-butyl group is also a key factor in its use as a protecting group for carboxylic acids. thieme-connect.com It offers excellent stability against a wide array of nucleophiles and reducing agents, highlighting its ability to sterically shield the carboxyl group from attack. thieme-connect.com
The tert-butyl group significantly influences the three-dimensional arrangement of atoms in a molecule. Its bulkiness can restrict bond rotation and lock a molecule into a specific conformation. chemrxiv.org This conformational rigidity is a valuable tool in medicinal chemistry and materials science, where a specific molecular shape is often required for desired activity. chemrxiv.orgacs.org
While the tert-butyl group is a valuable synthetic tool, its high lipophilicity can be a drawback in pharmaceutical applications. nih.govacs.org A key strategy to mitigate this is the selective fluorination of the tert-butyl group, which can significantly alter its physicochemical properties.
Recent research has focused on the synthesis of the (β,β′,β″-trifluoro)-tert-butyl (TFTB) group, where each methyl group of the tert-butyl moiety is replaced by a fluoromethyl group. nih.govacs.org This transformation can decrease the Log P value by as much as 1.7 units compared to the parent tert-butyl group. nih.govacs.org The synthesis of these fluorinated analogues can be achieved through various methods, including the deoxyfluorination of precursor triols. nih.gov
The table below illustrates the effect of progressive fluorination on the lipophilicity of tert-butylbenzene, serving as a model for the potential modifications to this compound.
Table 1: Effect of Fluorination on the Lipophilicity of tert-Butylbenzene Derivatives
| Compound | Structure | ΔLog P (relative to tert-butylbenzene) |
| tert-Butylbenzene | C₆H₅-C(CH₃)₃ | 0 |
| (Fluoromethyl)dimethylphenylmethane | C₆H₅-C(CH₃)₂(CH₂F) | -1.07 |
| Bis(fluoromethyl)methylphenylmethane | C₆H₅-C(CH₃)(CH₂F)₂ | -1.45 |
| Tris(fluoromethyl)phenylmethane (TFTB-benzene) | C₆H₅-C(CH₂F)₃ | -1.70 |
| Data derived from studies on progressively fluorinated tert-butylbenzenes. nih.govacs.org |
This strategy of "fluorine tuning" allows for the modulation of a molecule's lipophilicity without drastically altering its steric profile, providing a powerful tool for optimizing the properties of compounds like this compound for various applications. nih.govresearchgate.net
Applications in Contemporary Chemical Synthesis
tert-Butyl 6-aminopicolinate as a Precursor in Complex Molecule Construction
The strategic placement of the amino and tert-butoxycarbonyl groups on the picolinate (B1231196) framework allows for selective chemical transformations, making this compound a key starting material in multistep syntheses.
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. openmedicinalchemistryjournal.comnih.gov The inherent reactivity of the amino group and the pyridine (B92270) nitrogen in this compound provides a robust platform for the construction of various heterocyclic systems. beilstein-journals.orgsioc-journal.cn Synthetic strategies often involve the transformation of the amino group, followed by cyclization reactions to form fused or substituted heterocyclic rings. beilstein-journals.org For instance, the amino group can be readily acylated, alkylated, or converted into other functional groups, setting the stage for intramolecular reactions that lead to the formation of new rings. The pyridine nitrogen can also participate in cyclization reactions, further expanding the diversity of accessible heterocyclic structures.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Beta-Carbolines)
Beta-carbolines represent a significant class of natural and synthetic compounds with a broad spectrum of pharmacological activities, including sedative, anxiolytic, and antitumor effects. mdpi.com this compound has proven to be a crucial intermediate in the efficient synthesis of beta-carboline derivatives. nih.gov A notable application is in the construction of β-carboline-3-carboxylate-t-butyl ester (βCCt), a compound investigated for its potential in reducing alcohol self-administration. nih.gov
The synthesis of βCCt from this compound typically involves a two-step palladium-catalyzed process. The first step is a Buchwald-Hartwig amination, where tert-butyl 5-bromopicolinate is coupled with 2-chloroaniline (B154045) to form the diarylamine intermediate, tert-butyl 5-[(2-chlorophenyl)amino]picolinate. nih.govnih.gov This is followed by an intramolecular Heck-type cyclization to afford βCCt. nih.govnih.gov This synthetic route has been successfully scaled up to produce multigram quantities of the target compound. nih.gov The bulky tert-butyl group can influence the regioselectivity of the cyclization, favoring the formation of the desired β-carboline isomer over the δ-carboline regioisomer. nih.gov
| Intermediate | Reagents and Conditions for Synthesis | Product | Reference |
| tert-Butyl 5-bromopicolinate and 2-chloroaniline | Pd(OAc)₂, X-Phos, Cs₂CO₃, toluene, 110 °C | tert-Butyl 5-[(2-chlorophenyl)amino]picolinate | nih.govrsc.org |
| tert-Butyl 5-[(2-chlorophenyl)amino]picolinate | Pd(OAc)₂, (t-Bu)₃P·HBF₄, K₂CO₃, DMA, 120 °C | β-carboline-3-carboxylate-t-butyl ester (βCCt) | nih.govnih.gov |
Role in Agrochemical Development (e.g., Herbicides)
Substituted picolinates are a well-established class of herbicides. google.comgoogle.com While direct evidence of this compound's use in commercially available herbicides is not extensively documented in the public domain, its structural motifs are highly relevant to the field of agrochemical research. The development of novel herbicides often involves the synthesis and screening of large libraries of compounds containing picolinate cores. The functional groups on this compound allow for the systematic modification of the molecule to explore structure-activity relationships and identify new herbicidal agents. The amino group can be derivatized to introduce a wide range of substituents, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.
Design and Synthesis of Picolinate-Containing Ligands for Catalysis
Picolinate-based structures are not only important in biological contexts but also serve as valuable ligands in transition-metal catalysis. The nitrogen and oxygen atoms of the picolinate scaffold can effectively chelate to metal centers, influencing the catalyst's reactivity, selectivity, and stability. The synthesis of novel picolinate and picolinic acid derivatives is an active area of research for developing new and efficient catalysts. researchgate.net
The amino group on this compound provides a convenient handle for attaching the picolinate moiety to other molecular fragments or solid supports. This allows for the creation of more complex ligand architectures tailored for specific catalytic applications. For example, the amino group can be used to link the picolinate to a chiral auxiliary, leading to the formation of ligands for asymmetric catalysis.
Contribution to Chemical Diversity in Library Synthesis
The generation of large and structurally diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov this compound serves as a valuable building block in this endeavor, enabling the expansion of accessible chemical space.
Role in DNA Encoded Libraries (DELs)
DNA Encoded Libraries (DELs) have revolutionized early-stage drug discovery by allowing for the synthesis and screening of billions of compounds in a single experiment. nih.govvipergen.com The success of DEL technology hinges on the availability of chemical reactions that are compatible with the DNA tag. nih.govnih.gov The development of new DNA-compatible reactions is crucial for expanding the diversity of chemical structures that can be incorporated into these libraries. nih.govncl.ac.uk
The structural features of this compound make it a potentially useful building block for DEL synthesis. The amino group can participate in robust and DNA-compatible reactions, such as amide bond formation, allowing for its incorporation into a growing library. The picolinate core itself introduces a desirable heterocyclic scaffold into the library, increasing its structural diversity and potential for interacting with a wide range of biological targets. chemrxiv.org The ability to generate vast libraries with greater chemical and structural diversity enhances the probability of identifying novel hit compounds for various therapeutic targets. ncl.ac.uk
Synthesis of Specialized Chemical Probes and Conjugates (e.g., for cysteine conjugation)
The synthesis of specialized chemical probes and conjugates is a cornerstone of modern chemical biology, enabling the precise investigation of biological processes. While a diverse array of scaffolds and reactive groups are employed for this purpose, the direct application of This compound as a foundational molecule for creating chemical probes specifically designed for cysteine conjugation is not well-documented in readily available scientific literature.
Extensive searches for detailed research findings, including synthetic schemes and characterization data, that explicitly start from This compound to build chemical probes with cysteine-reactive "warheads" (such as maleimides, iodoacetamides, or acrylamides) have not yielded specific examples. The existing literature on cysteine-reactive probes focuses on a variety of other molecular scaffolds and synthetic precursors. nih.govchemrxiv.orgnih.govrsc.orgnih.govd-nb.info
The general principles of designing such probes involve incorporating a recognizable ligand or scaffold that directs the probe to a protein of interest, a linker, and a reactive electrophilic group that can form a covalent bond with the nucleophilic thiol side chain of a cysteine residue. nih.govnih.govrsc.org The development of these probes is critical for applications like activity-based protein profiling (ABPP) and the creation of antibody-drug conjugates (ADCs). nih.govresearchgate.net
While the picolinate structure is of interest in medicinal chemistry and coordination chemistry, and the tert-butyl ester and amino group offer versatile handles for synthetic modification, a direct and established pathway to cysteine-reactive probes from This compound is not described in the surveyed literature. sigmaaldrich.comuic.eduacs.org Research in this area continues to evolve, with new electrophiles and scaffolds being constantly developed to achieve higher selectivity and efficiency in cysteine conjugation. chemrxiv.orgrsc.orgd-nb.info
Due to the lack of specific research findings on the use of This compound for the synthesis of cysteine-targeting probes, no data tables on reaction yields, probe efficiency, or target engagement can be provided at this time.
Coordination Chemistry and Materials Science Applications
6-Aminopicolinate as a Ligand in Metal Complexation
The 6-aminopicolinate ligand is instrumental in forming coordination complexes with a variety of metal ions. These complexes can then be utilized as secondary building units (SBUs) for the rational design and synthesis of more complex structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org The formation of a stable [Cd(6apic)₂] building unit, for instance, is a thermodynamically favored process that dictates the subsequent assembly of larger architectures. rsc.org
Coordination Modes of the Aminopicolinate Moiety
The 6-aminopicolinate ligand exhibits diverse coordination modes, which are crucial in determining the final structure and properties of the resulting metal complex. The primary coordination involves a bidentate chelation through the pyridine (B92270) nitrogen and an adjacent carboxylic oxygen, forming a stable five-membered ring. rsc.orgwikipedia.org This N,O-chelating mode is thermodynamically preferred over the four-membered ring that would be formed by the carboxylate group alone. rsc.org
Beyond this primary chelation, the 6-aminopicolinate ligand can act as a bridge between metal centers, leading to the formation of extended networks. rsc.org This bridging can occur in several ways:
μ–κ²O,N:κO′ mode: The second oxygen atom of the carboxylate group coordinates to an adjacent metal center. rsc.org
μ–κ²N,O:κO′ mode: This mode also involves the carboxylate oxygen bridging metal centers. rsc.org
μ–κ²O,N(pyridine):κN′(amine) mode: The amine group nitrogen atom coordinates to a neighboring metal ion. rsc.org
The selection of a specific coordination mode influences the geometry around the metal ion, with distorted octahedral and trigonal prismatic geometries being observed in cadmium(II) complexes. rsc.orglibretexts.org This versatility allows for the construction of architectures with varying dimensionalities, from one-dimensional chains to intricate three-dimensional frameworks. rsc.org
| Coordination Mode | Description | Resulting Structure Element | Reference |
|---|---|---|---|
| κN:κO | Bidentate chelation via pyridine nitrogen and adjacent carboxylic oxygen. | Forms the primary [Cd(6apic)₂] building unit. | rsc.org |
| μ–κ²O,N:κO′ | The second carboxylate oxygen bridges to another metal center. | Contributes to the formation of infinite chains. | rsc.org |
| μ–κ²O,N(pyridine):κN′(amine) | The amine nitrogen bridges to another metal center. | Contributes to the formation of infinite chains. | rsc.org |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Coordination polymers are crystalline materials formed from the self-assembly of metal ions or clusters with organic ligands. rsc.org Those with porous structures are often referred to as metal-organic frameworks (MOFs). rsc.orgbohrium.com The 6-aminopicolinate ligand has been successfully employed in the construction of a family of novel Cd(II) coordination polymers. rsc.orgresearchgate.netnih.gov These materials are built by linking the [Cd(6apic)₂] SBUs. rsc.org
A series of five distinct Cd(II) coordination polymers have been synthesized and characterized, demonstrating the versatility of the 6-aminopicolinate ligand. rsc.orgnih.gov These structures range from one-dimensional metal-organic rods to a densely packed three-dimensional framework. rsc.orgrsc.orgnih.gov The dimensionality of the final architecture is largely influenced by the choice of co-linkers and the coordination modes adopted by the 6-aminopicolinate ligand. rsc.org For instance, in the absence of other linkers, the 6-aminopicolinate itself can bridge the [Cd(6apic)₂] units to form rod-like structures. rsc.org The introduction of bipyridine-type co-linkers can further extend these structures into higher-dimensional networks. rsc.orgrsc.orgnih.gov In one notable example, the flexibility of a 1,2-di(4-pyridyl)ethane (bpe) co-linker facilitates the formation of a complex and efficiently packed 3D framework. rsc.org
The rational introduction of bipyridil-type co-linkers is a key strategy for modulating the structure and properties of picolinate-based CPs. rsc.orgnih.govnih.goviastate.edu These co-linkers occupy the axial positions of the octahedral [Cd(6apic)₂] building block, connecting them into extended architectures. rsc.org Different bipyridine spacers, such as 4,4′-bipyridine (bipy), 1,2-di(4-pyridyl)ethylene (bpe), 1,2-di(4-pyridyl)ethane (bpa), and 1,3-di(4-pyridyl)propane (tmbp), have been used to create a family of Cd(II) CPs with varying structures. rsc.orgnih.gov The use of 4,4'-bipyridine (B149096), for example, results in a coordination polymer with the formula {[Cd(6apic)₂(μ-bipy)]·H₂O}n. rsc.org The inclusion of these co-linkers not only dictates the dimensionality of the framework but also influences its photophysical properties. rsc.orgnih.gov
| Compound Formula | Co-Linker | Resulting Architecture | Reference |
|---|---|---|---|
| [Cd(μ-6apic)₂]n | None | Metal-organic rods | rsc.orgnih.gov |
| {[Cd(6apic)₂(μ-bipy)]·H₂O}n | 4,4′-bipyridine (bipy) | Infinite metal-organic rods | rsc.orgnih.gov |
| {[Cd(6apic)₂(μ-bpe)]·2H₂O}n | 1,2-di(4-pyridyl)ethylene (bpe) | Infinite metal-organic rods | rsc.orgnih.gov |
| [Cd(6apic)(μ-6apic)(μ-bpa)₀.₅]n | 1,2-di(4-pyridyl)ethane (bpa) | Densely packed 3D architecture | rsc.orgnih.gov |
| {[Cd₂(6apic)₄(μ-tmbp)]·7H₂O}n | 1,3-di(4-pyridyl)propane (tmbp) | One-dimensional chains | rsc.orgrsc.orgnih.gov |
Structural Characterization of Picolinate-Based Architectures (e.g., Cd(II) CPs)
Photophysical Properties of Picolinate-Containing Coordination Compounds
All the synthesized Cd(II) coordination polymers with 6-aminopicolinate display a blue emission of varying intensity upon UV excitation. rsc.orgnih.gov The intensity of this emission is dependent on the specific bipyridine-type linker used to connect the building units. rsc.orgnih.gov One compound, in particular, which incorporates 4,4'-bipyridine as a spacer, exhibits noteworthy room temperature phosphorescence (RTP) with a lifetime of 32 milliseconds, which extends to 79 milliseconds at low temperatures. rsc.orgnih.gov
Luminescent Sensing Applications
The luminescent properties of picolinate-based MOFs and CPs make them promising candidates for sensing applications. nih.govrsc.orgacs.org The interaction of the luminescent framework with an analyte can lead to a change in the luminescence intensity, either through quenching ("turn-off") or enhancement ("turn-on"), allowing for the detection of the analyte. acs.org
Detection of Specific Metal Ions (e.g., Fe3+, Zn2+)
Studies of Triplet Excited States and Phosphorescence
Organic molecules, particularly those containing N-heterocycles like picolinates, are of great interest in the study of photophysical phenomena such as phosphorescence. Phosphorescence arises from a radiative transition from a triplet excited state (T₁) to the singlet ground state (S₀). libretexts.org This transition is "spin-forbidden," meaning it has a low probability of occurring, which results in the characteristically long lifetime of phosphorescence compared to fluorescence. libretexts.orgnih.gov
The population of the triplet excited state typically occurs through a process called intersystem crossing (ISC), where an electron in an excited singlet state (S₁) transitions to a triplet state. libretexts.orgnju.edu.cn The efficiency of ISC is enhanced in molecules containing heavy atoms or specific structural motifs, such as carbonyl groups and N-heterocyclic rings, which promote spin-orbit coupling. wpmucdn.comtue.nl
Recent strategies to enhance and control phosphorescence in purely organic materials focus on stabilizing the triplet excited state to prevent non-radiative decay. nju.edu.cnwpmucdn.com This can be achieved through molecular design, such as promoting H-aggregation, which can lead to ultralong organic phosphorescence with lifetimes extending to several seconds under ambient conditions. wpmucdn.com While specific studies on the triplet state dynamics of tert-butyl 6-aminopicolinate are not widely reported, its molecular structure, containing both a pyridine ring and a carbonyl group, provides the necessary components for potentially efficient ISC and phosphorescence, making it a candidate for development in advanced optical materials. nju.edu.cnwpmucdn.com
Growth and Fabrication of Picolinate-Based Materials (e.g., Growth in Paper)
A significant area of materials science research is the development of simple and effective methods for fabricating functional materials. An innovative approach involves the in-situ growth of coordination polymers within flexible substrates like paper. Research has demonstrated that cadmium(II) coordination polymers constructed from 6-aminopicolinate (6apic) and bipyridyl co-linkers can be successfully grown directly on paper. researchgate.net
This method of fabrication offers several advantages. The resulting paper-based hybrid materials are flexible, portable, and can be prepared with a low-cost and scalable process. The coordination polymer becomes embedded within the cellulose (B213188) fiber network of the paper, creating a functional composite material. These paper-based sensors retain the photoluminescent properties of the coordination polymer, allowing them to be used for applications such as the visual or instrument-based detection of metal ions like Fe³⁺ and Zn²⁺. researchgate.net The ability to fabricate picolinate-based sensing materials on common substrates like paper opens up possibilities for creating disposable test strips and other low-cost analytical devices.
Computational Chemistry and Theoretical Studies
Mechanistic Investigations of Picolinate-Related Reactions
Picolinate (B1231196) and its derivatives are known to participate in a variety of chemical transformations, and computational studies have been instrumental in elucidating the underlying mechanisms. Theoretical investigations, particularly those employing Density Functional Theory (DFT), have shed light on reaction pathways that are often difficult to probe experimentally.
Recent research has explored the role of picolinate in promoting oxidation reactions. For instance, in a manganese(II)-peroxymonosulfate system, DFT calculations revealed that picolinic acid facilitates the oxidation of Mn(II) to a highly reactive Mn(IV) species. acs.org These calculations detailed the Gibbs free energy profiles, showing the formation of a stable [Mn(II)(PICA)₂ (H₂O)₂]⁺ complex, which then interacts with peroxymonosulfate (B1194676) to generate the potent oxidizing agent. acs.org The study highlighted that the picolinate ligand acts as a bidentate N,O donor, forming a stable five-membered chelate ring with the manganese ion. acs.org
Furthermore, computational studies have been applied to understand the redox reactions of chromium complexes with picolinate ligands. researchgate.net These investigations are relevant to the biological activity and potential toxicity of such complexes. researchgate.netmurdoch.edu.au Mechanistic studies have examined proton-coupled electron transfer (PCET) processes, suggesting that the picolinate ligand can modulate the electrochemical behavior of the metal center. researchgate.net DFT calculations have also been used to investigate the substitution reaction pathways of chromium(III) picolinate, providing insights into its speciation in different environments. murdoch.edu.au
In the realm of organometallic chemistry, mechanistic and computational studies have been vital in designing systems for challenging transformations like aryl-CF₃ bond formation. While not directly involving tert-butyl 6-aminopicolinate, these studies on related palladium complexes demonstrate the power of DFT in rationalizing reaction outcomes and guiding the design of more efficient catalysts. acs.org
Molecular and Electronic Structure Analysis of this compound
The molecular and electronic structure of this compound dictates its physical properties and chemical reactivity. Computational methods provide a detailed picture of these features at the atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. epfl.ch DFT calculations can be used to determine the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.
DFT methods have been successfully applied to a wide range of organic and coordination compounds to predict their properties. rsc.orgrsc.org For molecules with functional groups similar to this compound, DFT has been used to calculate electrostatic potential surfaces, which are valuable for understanding intermolecular interactions and reactivity. researchgate.net The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. rsc.orgrsc.org For instance, hybrid functionals like B3LYP and meta-GGA functionals have shown good performance in predicting properties of organic molecules. rsc.orgresearchgate.net
A hypothetical DFT study on this compound would likely reveal the planarity of the pyridine (B92270) ring and the distribution of electron density. The amino group would act as an electron-donating group, increasing the electron density on the pyridine ring, while the tert-butyl ester group would be primarily an electron-withdrawing group. The calculated HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and reactivity.
Conformational Landscape and Steric Hindrance
The presence of the bulky tert-butyl group introduces significant steric hindrance, which influences the conformational preferences of this compound. The rotation around the C-O bond of the ester and the orientation of the amino group relative to the pyridine ring are key conformational variables.
Computational studies on related picolinate-containing ligands have demonstrated the importance of steric and electronic effects of substituents on their coordination chemistry and reactivity. acs.org For example, in osmium(II) arene complexes, the position of substituents on the picolinate ring was shown to influence hydrolysis rates and interactions with nucleobases. acs.org Similarly, the design of hexadentate bispidine ligands incorporating picolinate moieties has highlighted the role of the ligand's preorganization and the steric constraints imposed by its backbone on the resulting metal complexes' stability and geometry. researchgate.net
For this compound, the tert-butyl group would sterically hinder the approach of reactants to the carbonyl oxygen and the adjacent ring positions. This steric bulk can be quantitatively analyzed through computational modeling, providing insights into how the molecule might interact with other species, such as metal ions or biological macromolecules.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can provide predictions for its NMR, IR, and UV-Vis spectra.
DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). pensoft.net The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and computational power. mpg.de For example, by calculating the magnetic shielding tensors, one can obtain reliable predictions of NMR chemical shifts. Similarly, the calculation of the Hessian matrix provides vibrational frequencies, which, after appropriate scaling, can be compared with experimental IR spectra.
A computational study could predict the characteristic vibrational modes of this compound, such as the C=O stretch of the ester, the N-H stretches of the amino group, and the various ring vibrations of the picoline core. Likewise, the electronic transitions responsible for its UV-Vis absorption could be calculated, providing information about the excited states of the molecule.
Rational Design of Picolinate Derivatives and Coordination Compounds
The picolinate scaffold is a versatile building block for the design of new ligands for coordination chemistry and materials science. Computational methods play a crucial role in the rational design of these novel molecules by predicting their properties before synthesis.
The design of new ligands often involves tuning the electronic and steric properties of the picolinate core. For example, by introducing different substituents on the pyridine ring, it is possible to modulate the ligand's donor ability and the stability and reactivity of its metal complexes. uniovi.es Computational studies can screen a large number of potential derivatives and identify the most promising candidates for synthesis. This approach has been used in the development of picolinate-based ligands for applications ranging from bioimaging to catalysis. uniovi.esresearchgate.net
In the context of this compound, computational modeling could be used to explore how modifications to the amino or tert-butyl groups would affect its coordination properties. For instance, replacing the tert-butyl group with other alkyl or aryl groups could alter the steric environment around the coordination site, potentially leading to complexes with different geometries and reactivities. Similarly, functionalization of the amino group could introduce additional donor atoms, transforming the ligand from bidentate to tridentate.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Motifs
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. nih.govnih.gov These descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
QSAR studies have been conducted on a wide range of bioactive molecules, including those with heterocyclic motifs similar to picolinates. bioone.orgrsc.org For example, QSAR models have been developed to predict the anti-tubercular activity of thiazolidine-4-one derivatives and the anti-breast cancer activity of various compounds. mdpi.comnih.gov These studies identify key molecular features that are important for the desired activity, which can then be used to guide the design of new, more potent compounds. A QSAR study on a series of picolinate derivatives could, for instance, help in identifying the optimal substitution pattern on the pyridine ring for a specific biological target.
Advanced Analytical Techniques for Research on Tert Butyl 6 Aminopicolinate
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are fundamental in elucidating the precise molecular structure of tert-butyl 6-aminopicolinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. rsc.orgpitt.edu The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The tert-butyl group gives rise to a prominent singlet peak due to its nine equivalent protons. The protons on the pyridine (B92270) ring appear as distinct multiplets, and the amine protons also produce a characteristic signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including those of the tert-butyl group, the carbonyl group, and the pyridine ring. pitt.edu
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.5 | s | C(CH₃)₃ |
| ¹H | ~6.5 - 7.8 | m | Pyridine-H |
| ¹H | ~4.5 | br s | NH₂ |
| ¹³C | ~28 | s | C(C H₃)₃ |
| ¹³C | ~81 | s | C (CH₃)₃ |
| ¹³C | ~110 - 150 | m | Pyridine-C |
| ¹³C | ~165 | s | C=O |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which in turn confirms its elemental composition. innovareacademics.in Techniques like Electrospray Ionization (ESI) are often used to generate ions from the sample. tandfonline.com The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical mass, with a high degree of accuracy confirming the molecular formula. innovareacademics.in For this compound (C₁₀H₁₄N₂O₂), the expected exact mass would be approximately 194.1055 g/mol . sigmaaldrich.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. libretexts.org Key vibrational frequencies include the N-H stretching of the primary amine, the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations. researchgate.netpg.edu.pl
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ester) | 1700 - 1750 | Strong |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or liquid). docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq Aromatic systems like the picolinate (B1231196) ring in this compound exhibit characteristic absorption bands in the UV region. science-softcon.de The position and intensity of these absorptions can be influenced by the solvent used. researchgate.net While less specific for detailed structural elucidation compared to NMR, UV-Vis spectroscopy is valuable for quantitative analysis and for monitoring reactions involving the chromophore. bioglobax.com
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed. lcms.cz The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the analyte absorbs strongly. The retention time and peak area are used to identify and quantify the compound, respectively. Method development may involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC can be a powerful tool for analyzing volatile derivatives of the compound. tcichemicals.com Derivatization, a process of chemically modifying the compound to increase its volatility and thermal stability, is often necessary. jfda-online.com For example, the amino group can be converted to a less polar derivative, such as a silyl (B83357) derivative (e.g., using TBDMS). sigmaaldrich.comnih.gov This allows for separation on a GC column and detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS). rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| tert-Butyldimethylsilyl |
X-ray Crystallography for Solid-State Structure Elucidation
Specific X-ray crystallography data for this compound, which would provide details on its crystal system, space group, unit cell dimensions, and atomic coordinates, is not available in the searched scientific literature and crystallographic databases. Such an analysis would be necessary to definitively determine its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and any intermolecular interactions such as hydrogen bonding.
Advanced Thermal Analysis Techniques
No studies detailing the thermal properties of this compound using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) have been identified. Consequently, data regarding its thermal stability, melting point, decomposition temperature, and the nature of its thermal degradation are not available.
Emerging Research Frontiers and Outlook for Tert Butyl 6 Aminopicolinate
The chemical compound tert-Butyl 6-aminopicolinate is a pivotal molecule that stands at the crossroads of synthetic chemistry, medicinal research, and material science. As a derivative of picolinic acid, it features a pyridine (B92270) ring functionalized with an amino group and a tert-butyl ester. This unique combination of a chelating picolinate (B1231196) core, a reactive amino group, and a sterically hindering tert-butyl protecting group makes it a valuable intermediate and building block in various advanced applications. This article delves into the emerging research frontiers concerning this compound and its analogs, focusing on sustainable synthesis, bioactive applications, functional materials, and mechanistic studies.
Q & A
Q. What safety protocols are critical when scaling up this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
